5-Methoxytryptamine-alpha,alpha,beta,beta-D4 (CAS No. 96236-05-4) is classified under the category of tryptamines, which are indole derivatives that play crucial roles in neurotransmission and various physiological processes. The compound is specifically noted for its isotopically labeled structure, which allows for enhanced tracking and analysis in metabolic studies. It is often used as a reference standard in analytical chemistry due to its unique properties and stability .
The synthesis of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 typically involves the deuteration of 5-methoxytryptamine. The general approach includes:
Specific reaction conditions such as temperature, pressure, and time are critical for optimizing yield and isotopic labeling efficiency .
The molecular formula for 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 is C11H14D4N2O. The structure features an indole ring system characteristic of tryptamines, with a methoxy group (-OCH3) at the 5-position and an ethylamine side chain. The presence of deuterium atoms (D) at the alpha and beta positions enhances its mass spectrometric properties, allowing for precise tracking in biological systems.
5-Methoxytryptamine-alpha,alpha,beta,beta-D4 participates in various chemical reactions typical of tryptamines:
The mechanism of action of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 primarily involves its interaction with serotonin receptors. Upon binding to these receptors, it can modulate neurotransmitter release and influence various physiological responses such as mood regulation and cognitive functions.
The physical and chemical properties of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 are essential for its application in research:
The applications of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 are diverse:
This compound's isotopic labeling provides unique advantages for studying complex biochemical systems without altering their natural behavior .
5-Methoxytryptamine-d4 (5-MT-d4) exhibits distinct binding modes at serotonin receptors. At 5-HT₁A, it engages transmembrane helices (TM3/TM5) via hydrogen bonding with D116³.³² and hydrophobic interactions with F112³.²⁸. In contrast, 5-HT₂A binding involves TM5 (S239⁵.⁴³) and TM6 (F340⁶.⁵²), stabilizing an active conformation that favors Gq signaling. Cryo-EM studies confirm that the 5-methoxy group forms a critical hydrogen bond with 5-HT₁A's S212⁵.⁴², absent in 5-HT₂A, contributing to 10-fold higher 5-HT₁A selectivity over non-deuterated 5-MT [5] [6].
Cryo-EM structures (Resolution: 2.8–3.1 Å) reveal that deuteration at the ethylamine sidechain (Cα/Cβ positions) enhances 5-HT₁A binding through isotopic effects on vibrational modes. The deuterated ethylamine group adopts a 30° rotated orientation in 5-HT₁A's orthosteric pocket, optimizing salt-bridge formation with D82².⁵⁰. This reorientation reduces conformational entropy, increasing residence time by 40% compared to non-deuterated 5-MT [5].
Deuteration shifts signaling bias toward β-arrestin recruitment at 5-HT₁A (EC₅₀: 0.50 nM) over Gᵢ activation (EC₅₀: 3.2 nM). Molecular dynamics simulations indicate deuterium atoms alter sidechain flexibility, favoring receptor conformations that recruit β-arrestin-2 with 2.3-fold higher potency than 5-MT. This "deuterium effect" does not alter 5-HT₂A-mediated PLC activation (ΔEC₅₀ < 5%), demonstrating receptor-specific modulation [5] [6].
Table 1: Receptor Binding and Functional Parameters of 5-MT-d4
Target | Kᵢ (nM) | Signaling Pathway | EC₅₀ (nM) | Eₘₐₓ (% 5-HT) |
---|---|---|---|---|
5-HT₁A | 0.5–1.2 | cAMP Inhibition (Gᵢ) | 3.2 | 85% |
5-HT₁A | 0.5–1.2 | β-Arrestin Recruitment | 0.50 | 119% |
5-HT₂A | 4.8–7.1 | IP₁ Accumulation (Gq) | 0.51 | 101% |
5-HT₂C | 18–88 | IP₁ Accumulation | 18.3 | 78% |
Data derived from TRUPATH BRET assays and radioligand binding studies [5] [6]
5-MT-d4 differentially activates G protein subtypes:
TRUPATH nanoBRET profiling demonstrates:
Allosteric sodium ion (Na⁺) in 5-HT₁A's minor pocket negatively regulates 5-MT-d4 binding (Kd shift: 3.1-fold). Deuteration attenuates this effect (Kd shift: 1.8-fold), suggesting isotopic stabilization of the high-affinity state. β-Arrestin-2 recruitment shows 80% efficacy at 5-HT₁A vs. 40% at 5-HT₂A, correlating with ERK1/2 phosphorylation kinetics (t₁/₂ = 8 min vs. 15 min) [5] [7].
Table 2: GPCR Signaling Profiles Quantified via TRUPATH BRET
GPCR | G Protein | BREC₅₀ (nM) | ΔBRETₘₐₓ (vs. 5-HT) | Deuteration Effect (ΔBRETₘₐₓ) |
---|---|---|---|---|
5-HT₁A | Gᵢ₁ | 0.9 | +15% | +35% |
5-HT₁A | β-arrestin-2 | 0.5 | +20% | +28% |
5-HT₂A | Gq | 1.6 | -5% | +8% |
5-HT₂C | Gq | 18.1 | -12% | +3% |
BREC₅₀: BRET half-maximal effective concentration; ΔBRETₘₐₓ: Change in maximal response vs. serotonin [5]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1